Cas no 862189-95-5 (Mirodenafil)
Mirodenafil Proprietà chimiche e fisiche
Nomi e identificatori
-
- Mirodenafil
- 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
- SK3530
- SK-3530
- UNII-504G362H0H
- 1-Piperazineethanol, 4-[[3-(5-ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-propoxyphenyl]sulfonyl]- (9CI)
- 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (ACI)
- 5-Ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Mvix
-
- Inchi: 1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
- Chiave InChI: MIJFNYMSCFYZNY-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(C(CCC)=CN2CC)NC(C2C(OCCC)=CC=C(S(N3CCN(CCO)CC3)(=O)=O)C=2)=N1
Proprietà calcolate
- Massa esatta: 531.25200
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 37
- Conta legami ruotabili: 11
- Complessità: 902
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 125A^2
- Conta atomi isotopi: 0
Proprietà sperimentali
- Densità: 1.33
- Punto di ebollizione: 730.447 °C at 760 mmHg
- Punto di infiammabilità: 395.56 °C
- PSA: 129.14000
- LogP: 3.40800
Mirodenafil Informazioni sulla sicurezza
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
Mirodenafil Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152178-100mg |
5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-propoxyphenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
862189-95-5 | 98% | 100mg |
$1278 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M876959-5mg |
Mirodenafil |
862189-95-5 | 98% | 5mg |
¥3,339.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M876959-10mg |
Mirodenafil |
862189-95-5 | 98% | 10mg |
¥4,770.90 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-5mg |
Mirodenafil |
862189-95-5 | 98% | 5mg |
¥2926.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-10mg |
Mirodenafil |
862189-95-5 | 98% | 10mg |
¥4180.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-50mg |
Mirodenafil |
862189-95-5 | 98% | 50mg |
¥12542.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57474-100mg |
Mirodenafil |
862189-95-5 | 98% | 100mg |
¥17559.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-1 mg |
Mirodenafil |
862189-95-5 | 99.85% | 1mg |
¥1300.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-5 mg |
Mirodenafil |
862189-95-5 | 99.85% | 5mg |
¥2927.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16079-10 mg |
Mirodenafil |
862189-95-5 | 99.85% | 10mg |
¥4387.00 | 2022-04-26 |
Mirodenafil Metodo di produzione
Metodo di produzione 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 2
1.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
2.3 Solvents: Methanol ; 2 h, 65 °C
2.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
2.5 Solvents: Water ; 2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 3
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ; 0 °C; 0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 4
2.1 Reagents: Thionyl chloride , Chlorosulfonic acid Solvents: Dimethylformamide ; 0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
2.2 Reagents: Triethylamine Solvents: Ethyl acetate ; 0 °C; 0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 5
2.1 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 6
2.1 Reagents: Triethylamine Solvents: Methanol ; 1 h, rt → reflux; reflux → 0 °C
2.2 Reagents: Sodium borohydride ; 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
3.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
3.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
4.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
5.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
5.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
5.3 Solvents: Methanol ; 2 h, 65 °C
5.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
5.5 Solvents: Water ; 2 h, 65 °C
5.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
6.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 7
1.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
1.3 Solvents: Methanol ; 2 h, 65 °C
1.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
1.5 Solvents: Water ; 2 h, 65 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
2.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 8
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
2.3 Solvents: Methanol ; 2 h, 65 °C
2.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
2.5 Solvents: Water ; 2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 9
2.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 11
1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
1.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
3.3 Solvents: Methanol ; 2 h, 65 °C
3.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
3.5 Solvents: Water ; 2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 12
1.2 Reagents: Sodium borohydride ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Metodo di produzione 13
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; pH 7, cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ; 6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ; 25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ; 2 h, 65 °C
4.3 Solvents: Methanol ; 2 h, 65 °C
4.4 Reagents: Sodium ethoxide ; 5 h, 65 °C
4.5 Solvents: Water ; 2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ; 20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Mirodenafil Raw materials
- Ethyl formate
- Methyl salicylate
- 2-Formylpentanenitrile
- 2-[(2-Cyano-1-penten-1-yl)(phenylmethyl)amino]acetamide
- N-(2-Hydroxyethyl)piperazine
- methyl 2-(benzylamino)acetate
- Benzoic acid,2-propoxy-, methyl ester
- 1H-Pyrrole-2-carboxamide, 1-ethyl-3-[[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxybenzoyl]amino]-4-propyl-
- N-(2-Cyano-1-penten-1-yl)-N-(phenylmethyl)glycine methyl ester
- Methyl 2-aminoacetate hydrochloride
- Benzaldehyde
- Glycine
Mirodenafil Preparation Products
Mirodenafil Fornitori
Mirodenafil Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Ulteriori informazioni su Mirodenafil
Mirodenafil: Approfondimento sul Composto con CAS No 862189-95-5 e Applicazioni Terapeutiche
Il Mirodenafil, identificato dal CAS No 862189-95-5, è un composto chimico di crescente interesse nel campo della ricerca farmacologica e della medicina clinica. Appartenente alla classe degli inibitori della fosfodiesterasi di tipo 5 (PDE5), questa molecola è stata studiata per le sue potenziali applicazioni nel trattamento di condizioni specifiche legate alla disfunzione endoteliale. La sua struttura molecolare e il meccanismo d'azione lo rendono un argomento rilevante per professionisti sanitari e ricercatori.
Uno degli aspetti più discussi riguardo al Mirodenafil è la sua selettività verso l'isoenzima PDE5, che lo differenzia da altri composti simili. Studi recenti hanno evidenziato come questa caratteristica possa influenzare sia l'efficacia che il profilo degli effetti collaterali. Inoltre, la sua farmacocinetica è stata oggetto di numerose analisi, con particolare attenzione alla biodisponibilità e all'emivita plasmatica.
Nel contesto delle ricerche attuali, il Mirodenafil è spesso associato a temi come il benessere cardiovascolare e la medicina personalizzata. Questi argomenti sono particolarmente rilevanti per gli utenti che cercano informazioni su soluzioni terapeutiche innovative. Domande frequenti includono: "Quali sono gli effetti del Mirodenafil sul sistema vascolare?" o "Come si confronta con altri inibitori della PDE5?". Queste interrogativi riflettono l'interesse per un approccio comparativo e basato sull'evidenza.
Dal punto di vista della sicurezza, il Mirodenafil è stato valutato in diversi studi clinici, con risultati promettenti riguardo alla tollerabilità. Tuttavia, come per qualsiasi agente farmacologico, è essenziale considerare fattori come le interazioni farmacologiche e le controindicazioni. Questo aspetto è particolarmente importante per gli utenti che cercano informazioni dettagliate su protocolli terapeutici e linee guida.
Un altro ambito di interesse è rappresentato dalle nuove formulazioni a base di Mirodenafil, tra cui le versioni a rilascio modificato o le combinazioni sinergiche con altri principi attivi. Queste innovazioni rispondono alla crescente domanda di terapie più efficienti e convenienti, un tema caldo nelle discussioni tra pazienti e operatori sanitari.
In conclusione, il Mirodenafil (CAS No 862189-95-5) rappresenta un esempio di come la ricerca farmacologica continui a evolversi per soddisfare esigenze mediche non ancora completamente affrontate. La sua rilevanza è destinata a crescere man mano che nuovi dati clinici e sperimentali verranno pubblicati, offrendo ulteriori spunti per approfondimenti scientifici e applicazioni pratiche.
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